Cas no 80854-57-5 (Ethyl 3-(4-Nitrophenyl)but-2-enoate)

Ethyl 3-(4-Nitrophenyl)but-2-enoate is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated ester functionality and electron-withdrawing 4-nitrophenyl group. This compound is particularly valuable in Michael addition reactions, cyclizations, and other conjugate addition processes due to its activated double bond. The presence of the nitro group enhances reactivity, facilitating nucleophilic attacks and serving as a precursor for further functionalization. Its ester moiety also allows for straightforward derivatization under mild conditions. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features enable the synthesis of complex heterocycles and bioactive molecules. Proper handling under inert conditions is recommended to preserve stability.
Ethyl 3-(4-Nitrophenyl)but-2-enoate structure
80854-57-5 structure
Product Name:Ethyl 3-(4-Nitrophenyl)but-2-enoate
CAS No:80854-57-5
MF:C12H13NO4
MW:235.235923528671
CID:986175
PubChem ID:6145404
Update Time:2025-05-20

Ethyl 3-(4-Nitrophenyl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (E)-3-(4-nitrophenyl)but-2-enoate
    • Ethyl 3-(4-Nitrophenyl)but-2-enoate
    • EN300-1460188
    • ethyl3-(4-nitrophenyl)but-2-enoate
    • (E)-Ethyl 3-(4-nitrophenyl)-2-butenoate
    • ethyl (2E)-3-(4-nitrophenyl)but-2-enoate
    • GXKAVJLXZLKIAJ-CMDGGOBGSA-N
    • 80854-57-5
    • 224635-61-4
    • NSC-211062
    • NSC211062
    • EN300-131873
    • SCHEMBL9337350
    • Inchi: 1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+
    • InChI Key: GXKAVJLXZLKIAJ-CMDGGOBGSA-N
    • SMILES: O(CC)C(/C=C(\C)/C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 235.08445790g/mol
  • Monoisotopic Mass: 235.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 72.1Ų

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Additional information on Ethyl 3-(4-Nitrophenyl)but-2-enoate

Ethyl 3-(4-Nitrophenyl)but-2-enoate (CAS No. 80854-57-5): A Comprehensive Overview

Ethyl 3-(4-Nitrophenyl)but-2-enoate, identified by its Chemical Abstracts Service number CAS No. 80854-57-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative, characterized by its nitro-substituted aromatic ring and butenolic side chain, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The molecular structure of Ethyl 3-(4-Nitrophenyl)but-2-enoate consists of a 4-nitrophenyl group attached to a but-2-enoyl moiety, which is further esterified with ethanol. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in various chemical transformations. The presence of the nitro group enhances reactivity, allowing for further functionalization through reduction or nucleophilic aromatic substitution reactions.

In recent years, Ethyl 3-(4-Nitrophenyl)but-2-enoate has been explored in the context of drug discovery and medicinal chemistry. Its structural features suggest potential utility in designing molecules with pharmacological activity. Specifically, the combination of an aromatic ring with electron-withdrawing nitro groups and a reactive double bond offers a versatile platform for modifying bioactivity. Researchers have been particularly interested in its role as a building block for more complex scaffolds that could exhibit properties such as anti-inflammatory or antimicrobial effects.

One of the most compelling aspects of Ethyl 3-(4-Nitrophenyl)but-2-enoate is its application in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. The compound's reactivity allows chemists to introduce nitrogen-containing rings into larger molecular frameworks, facilitating the creation of novel drug candidates. For instance, studies have demonstrated its use in constructing pyridine and pyrimidine derivatives, which are known for their diverse biological activities.

The pharmaceutical industry has shown interest in Ethyl 3-(4-Nitrophenyl)but-2-enoate as a starting material for synthesizing molecules with therapeutic potential. Its nitro group can be selectively reduced to an amine, opening up possibilities for further derivatization into pharmacophores. Additionally, the ester functionality can be hydrolyzed or transesterified, allowing for adjustments in solubility and metabolic stability—crucial factors in drug development.

Recent advancements in synthetic methodologies have highlighted the utility of Ethyl 3-(4-Nitrophenyl)but-2-enoate in flow chemistry and continuous manufacturing processes. These techniques offer improved efficiency and scalability, making it easier to produce complex derivatives on an industrial scale. The ability to perform reactions under controlled conditions without extensive purification steps has accelerated research progress and opened new avenues for drug discovery.

Another area where Ethyl 3-(4-Nitrophenyl)but-2-enoate has found relevance is in materials science. Its structural motifs can be incorporated into polymers or coatings that exhibit enhanced mechanical or optical properties. The nitro group, when appropriately functionalized, can improve adhesion or cross-linking density, while the butenolic backbone contributes to flexibility and durability.

The environmental impact of using Ethyl 3-(4-Nitrophenyl)but-2-enoate as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes, for example, have been employed to enhance reaction efficiency while lowering temperatures and pressures—a critical consideration for sustainable chemistry practices.

In conclusion, Ethyl 3-(4-Nitrophenyl)but-2-enoate (CAS No. 80854-57-5) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features make it a valuable tool for developing new bioactive molecules and advanced materials. As research continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in modern chemical science.

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